Boc-bAla(2-OH,3-Bn)-DL-Leu-OH
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Overview
Description
E3 ligase Ligand 9 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation by the proteasome. E3 ligase Ligand 9 is specifically designed to bind to a particular E3 ligase, thereby influencing the ubiquitination process and subsequent protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common reagents used in the synthesis include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIEA). The reaction conditions often involve elevated temperatures and extended reaction times to ensure complete conversion of intermediates .
Industrial Production Methods
Industrial production of E3 ligase Ligand 9 may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The ligand can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
E3 ligase Ligand 9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
E3 ligase Ligand 9 exerts its effects by binding to a specific E3 ligase, thereby facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the substrate protein. The ubiquitinated substrate is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-activating enzyme (E1), the ubiquitin-conjugating enzyme (E2), and the proteasome .
Comparison with Similar Compounds
E3 ligase Ligand 9 can be compared to other similar compounds, such as:
Cereblon (CRBN) Ligands: These ligands are commonly used in PROTACs and have been shown to effectively degrade target proteins.
Von Hippel-Lindau (VHL) Ligands: VHL ligands are another class of E3 ligase ligands used in targeted protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligands: These ligands are used to recruit IAP E3 ligases for protein degradation.
E3 ligase Ligand 9 is unique in its ability to specifically bind to its target E3 ligase, offering distinct advantages in terms of selectivity and efficacy in protein degradation applications.
Properties
IUPAC Name |
2-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADKYKXROHIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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